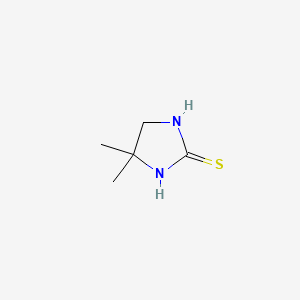

4,4-Dimethyl-2-imidazolidinethione

Descripción

Historical Development of Heterocyclic Thiourea (B124793) Analogues

The study of heterocyclic compounds containing the thiourea moiety has a rich history, driven by their diverse applications in various scientific fields. Thiourea derivatives are known for their wide range of biological activities and their utility as intermediates in organic synthesis. researchgate.netresearchgate.net The development of cyclic analogues, such as imidazolidinethiones, represented a significant advancement, allowing for the exploration of more conformationally restricted structures.

The synthesis of the parent 2-imidazolidinethione, also known as ethylenethiourea, laid the groundwork for the development of substituted derivatives. nist.gov Early research focused on understanding the fundamental reactivity of the imidazolidinethione ring system, including its tautomeric forms and coordination chemistry with metals. researchgate.net Over time, the introduction of substituents onto the heterocyclic ring became a key strategy for modulating the compound's physical, chemical, and biological properties. This led to the synthesis and investigation of a wide array of N-substituted and C-substituted imidazolidinethiones.

Structural Significance of the 4,4-Dimethyl Substitution in 2-Imidazolidinethione

The introduction of two methyl groups at the 4-position of the 2-imidazolidinethione core to form 4,4-Dimethyl-2-imidazolidinethione has profound stereochemical and electronic consequences.

Electronically, the methyl groups are considered to be weakly electron-donating through an inductive effect. This can subtly influence the electron density distribution within the heterocyclic ring, potentially affecting the nucleophilicity of the sulfur and nitrogen atoms. These electronic modifications can, in turn, alter the compound's reactivity in chemical transformations and its binding affinity in biological systems.

The synthesis of this compound can be achieved through various synthetic routes, often involving the condensation of 2-methyl-1,2-diaminopropane with a source of the thiocarbonyl group.

Current Research Landscape and Future Directions for this compound

Current research on this compound and related imidazolidinethione derivatives is multifaceted. The imidazolidine-2-thione substructure is recognized as a pharmaceutically attractive scaffold, appearing in various antimicrobial, anticancer, and pesticide agents. d-nb.infonih.gov

One area of active investigation involves the synthesis of novel derivatives of this compound. Researchers are exploring the acylation and alkylation of the nitrogen atoms to create libraries of new compounds with potentially enhanced biological activities. nih.gov For instance, the reaction of imidazolidine-2-thione with atypical Vilsmeier adducts has been studied to produce mono- and di-acylated derivatives. d-nb.infonih.gov

Computational studies are also playing an increasingly important role in understanding the structure-activity relationships of these molecules. nih.gov Molecular modeling and quantum chemical calculations can provide insights into the conformational preferences, electronic properties, and potential interactions of this compound and its derivatives with biological targets.

Future research is likely to focus on several key areas:

Exploration of Biological Activities: Further screening of this compound and its analogues against a wider range of biological targets is warranted. This could uncover new therapeutic applications.

Development of Novel Synthetic Methodologies: The discovery of more efficient and stereoselective synthetic routes to chiral derivatives of this compound would be a significant advancement.

Materials Science Applications: The coordination properties of the thiourea moiety suggest that this compound could be explored as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound will facilitate the design of more targeted and effective chemical transformations.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10N2S | uni.lutcichemicals.com |

| Molecular Weight | 130.21 g/mol | tcichemicals.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.comtcichemicals.com |

| Melting Point | 119.0 to 121.0 °C | tcichemicals.com |

| CAS Number | 6086-42-6 | tcichemicals.comepa.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-H, and C=S stretching vibrations. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the methyl protons and the methylene (B1212753) and amine protons of the imidazolidine (B613845) ring. | d-nb.infonih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | uni.luuni.lu |

Propiedades

IUPAC Name |

4,4-dimethylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRCQKVSGVJWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209702 | |

| Record name | 2-Imidazolidinethione, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6086-42-6 | |

| Record name | 4,4-Dimethyl-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinethione, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4,4 Dimethyl 2 Imidazolidinethione and Its Derivatives

Classical Synthesis of Imidazolidinethione Scaffolds

The foundational methods for constructing the imidazolidinethione ring system have traditionally relied on the condensation of 1,2-diamines with reagents that provide the thiocarbonyl group. These approaches are well-established and offer a versatile entry into this class of compounds.

Condensation Reactions of 1,2-Diamines with Thiocarbonyl Reagents

A cornerstone of imidazolidinethione synthesis is the reaction between a 1,2-diamine and a thiocarbonyl-containing reagent. The most common and direct method involves the use of carbon disulfide. In this reaction, the diamine, such as 1,2-diamino-2-methylpropane (B52399), reacts with carbon disulfide in a suitable solvent. The reaction proceeds through the formation of a dithiocarbamic acid intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the imidazolidinethione ring. The reaction of imidazolidine-2-thione (also known as ethylenethiourea) with carbon disulfide in the presence of a strong base like sodium hydride has been investigated, leading to more complex structures. sigmaaldrich.comepa.gov This classical approach remains a fundamental and widely used method for the synthesis of various imidazolidinethione derivatives.

Another thiocarbonyl reagent that can be employed is thiophosgene (B130339) (CSCl₂). This highly reactive compound readily condenses with 1,2-diamines to form the corresponding imidazolidinethione. However, due to the hazardous nature of thiophosgene, its use is often limited, and alternative, safer thiocarbonyl sources are generally preferred.

Cyclization of Dithiocarbamate (B8719985) Intermediates

An alternative strategy involves the pre-formation and subsequent cyclization of dithiocarbamate intermediates. In this two-step process, a 1,2-diamine is first reacted with a reagent like carbon disulfide in the presence of a base to form a stable dithiocarbamate salt. This intermediate can then be isolated and subsequently cyclized, often under thermal conditions or with the aid of a catalyst, to furnish the imidazolidinethione ring. This method allows for greater control over the reaction and can be advantageous when dealing with sensitive substrates. The synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol (B1208272) derivatives and carbon disulfide mediated by a base has been reported, showcasing a related cyclization pathway. researchgate.net

Tailored Synthesis of 4,4-Dimethyl-2-Imidazolidinethione

To specifically obtain this compound, methods have been developed that utilize precursors already containing the requisite dimethyl-substituted carbon atom.

Methods Involving Specific Precursors

The synthesis of this compound is most directly achieved by starting with 1,2-diamino-2-methylpropane. This diamine possesses the necessary 4,4-dimethyl substitution pattern. The reaction of 1,2-diamino-2-methylpropane with carbon disulfide provides a direct route to the target compound. The reaction conditions can be optimized by varying the solvent, temperature, and the presence of a base to facilitate the cyclization step.

While no specific literature was found detailing the use of 2-amino-1-isopropylamino-2-methylpropane in the synthesis of this compound, it is conceivable that such a precursor could be used. The isopropyl group would need to be removed in a subsequent step to yield the final product.

One-Pot Methodologies for Imidazolidine (B613845) Ring Formation

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of work-up and purification steps. While specific one-pot methods for the synthesis of this compound are not extensively documented in the readily available literature, general one-pot procedures for substituted imidazolidinones and related heterocycles have been developed. For instance, one-pot, four-component syntheses of N-substituted 2,4-diarylimidazoles have been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. researchgate.net Similarly, one-pot syntheses of substituted imino- and imidazopyridines have been reported under catalyst-free conditions. rsc.org These multicomponent reactions often proceed through a cascade of reactions, including condensation, cyclization, and sometimes oxidation, to build the heterocyclic ring in a single synthetic operation. Polyureas have also been synthesized from diamines and carbon dioxide in the absence of a catalyst or solvent. rsc.org

Derivatization Approaches of this compound

The imidazolidinethione scaffold, once formed, can be further modified to introduce a variety of substituents, allowing for the exploration of its chemical space and potential applications. The two nitrogen atoms and the exocyclic sulfur atom are the primary sites for derivatization.

Acylation and alkylation are common derivatization techniques. For instance, studies on the acylation of imidazolidine-2-thione have shown that both mono- and di-acylated products can be obtained depending on the reaction conditions and the nature of the acylating agent. umb.edu The reaction with acyl chlorides in the presence of a base like triethylamine (B128534) or in a solvent such as pyridine (B92270) can lead to N-acylated derivatives. umb.edu

Alkylation, typically with alkyl halides, can occur at both the nitrogen and sulfur atoms. The regioselectivity of the alkylation can often be controlled by the choice of base and reaction conditions. N-alkylation of cyclic imides with alkyl halides has been accomplished using potassium hydroxide (B78521) in ionic liquids or cesium carbonate in DMF.

N-Alkylation and N-Arylation Strategies

The functionalization of the nitrogen atoms within the this compound scaffold through N-alkylation and N-arylation is a key strategy for diversifying its derivatives. These reactions introduce alkyl or aryl groups onto the nitrogen atoms, significantly altering the molecule's properties and potential applications.

N-Alkylation is typically achieved by reacting the parent compound with alkyl halides. This process often requires a base to deprotonate the nitrogen atom, making it more nucleophilic. For instance, a one-step N-alkylation of similar thiazolidine-2,4-diones has been successfully carried out using alkyl bromides at room temperature with a small amount of triethylamine serving as both the base and solvent. arkat-usa.org This method is noted for its speed, convenience, and high yields of exclusively N-alkylated products. arkat-usa.org While specific examples for this compound are not detailed in the provided results, the principles from analogous structures like thiazolidine-2,4-diones are highly relevant. The general approach involves the deprotonation of the imide nitrogen, followed by a nucleophilic attack on the alkyl halide. arkat-usa.org

N-Arylation introduces an aryl group to the nitrogen atom and is a crucial transformation in organic synthesis, as the resulting N-aryl heterocyclic compounds are prevalent in pharmaceuticals and materials science. nih.govbeilstein-journals.org Copper-mediated N-arylation reactions are a common method. nih.govbeilstein-journals.org For example, the coupling of various amines, amides, and imides with arylboroxines can be catalyzed by a simple copper salt in ethanol (B145695), yielding N-arylated products in moderate to excellent yields without the need for a base or other additives. nih.govbeilstein-journals.org Another approach involves the use of palladium or copper catalysts for the chemoselective N-arylation of aminoazoles, allowing for the specific arylation of either the amino group or the azole nitrogen. core.ac.uk Microwave-assisted N-arylation has also proven effective, for instance, in the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines in a mixture of THF and water. nih.gov

Table 1: Comparison of N-Alkylation and N-Arylation Strategies This table is generated based on data from the text.

| Strategy | Typical Reagents | Catalyst/Base | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., alkyl bromides) | Triethylamine | Fast, convenient, high yields, one-step process. arkat-usa.org |

| N-Arylation | Arylboroxines, Aryl halides | Copper salts, Palladium catalysts | Base-free options available, chemoselective, applicable to a wide range of substrates. nih.govbeilstein-journals.orgcore.ac.uk |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. youtube.com The application of these principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly manufacturing methods.

Application of Sustainable Solvents (e.g., 2-methyltetrahydrofuran)

A key aspect of green chemistry is the use of safer and more sustainable solvents. chemicalbook.comsigmaaldrich.com 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent alternative to conventional options like tetrahydrofuran (B95107) (THF) and dichloromethane. chemicalbook.comchempoint.com Derived from renewable resources such as corncobs, 2-MeTHF offers several advantages, including lower peroxide formation than THF, limited miscibility with water for easier separation, a higher boiling point allowing for higher reaction temperatures, and better stability in acidic and basic conditions. sigmaaldrich.comchempoint.com

Table 2: Properties of 2-Methyltetrahydrofuran (2-MeTHF) as a Green Solvent This table is generated based on data from the text.

| Property | Description | Advantage |

|---|---|---|

| Source | Derived from renewable resources (e.g., corncobs). sigmaaldrich.comchempoint.com | Sustainable feedstock. sigmaaldrich.com |

| Boiling Point | 80 °C. chempoint.com | Allows for higher reaction temperatures, potentially reducing reaction times. sigmaaldrich.comchempoint.com |

| Water Solubility | Limited miscibility (14g/100g at 23°C). sigmaaldrich.com | Facilitates easy separation and recovery from water, reducing waste. sigmaaldrich.com |

| Stability | More stable in acidic and basic conditions compared to THF. chempoint.com | Wider range of compatible reaction conditions. chempoint.com |

| Safety | Lower peroxide formation than THF. sigmaaldrich.com | Improved laboratory safety. sigmaaldrich.com |

Catalyst-Free and Solvent-Free Reaction Conditions

Another core principle of green chemistry is the reduction or elimination of auxiliary substances like solvents and catalysts. researchgate.net Catalyst-free and solvent-free reactions offer significant environmental and economic benefits by simplifying purification, reducing waste, and lowering costs. researchgate.net

Solvent-free reactions, often conducted by grinding the reactants together at room temperature, are highly efficient and environmentally benign. researchgate.net For example, the synthesis of imidazo[1,2-a]pyridines and 2,4-disubstituted thiazoles has been achieved under catalyst- and solvent-free conditions by grinding the reactants. researchgate.net Similarly, catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles has been accomplished through the cyclization of vinyl azides with amidines. nih.gov Ultrasound irradiation in aqueous ethanol has also enabled a catalyst-free, four-component synthesis of functionalized 1,4-dihydropyridines. rsc.org These examples highlight the potential for developing catalyst- and solvent-free methods for the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool in green chemistry, offering advantages such as significantly reduced reaction times, increased yields, and enhanced reaction selectivity. nih.gov This technique provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. nih.gov

Microwave irradiation has been successfully employed for the synthesis of various heterocyclic compounds. For instance, an efficient synthesis of oxazolidin-2-ones, oxazolidine-2-thiones, and thiazolidine-2-thiones has been reported using microwave assistance. nih.gov The synthesis of thiazolidin-4-one derivatives has also been achieved through microwave-assisted methods, often in a solvent-free, one-pot condensation. nih.govrsc.org Furthermore, microwave-assisted synthesis of 2,4-thiazolidinedione (B21345) derivatives has been demonstrated using water as a green solvent, resulting in high yields. rasayanjournal.co.inresearchgate.net The application of microwave technology to the synthesis of this compound could lead to more efficient and environmentally friendly production methods. nih.gov

Reaction Mechanisms and Chemical Reactivity of 4,4 Dimethyl 2 Imidazolidinethione

Mechanistic Investigations of Imidazolidine (B613845) Ring Formation and Transformations

Transformations of the imidazolidine ring system often involve reactions at the nitrogen atoms. For instance, the acylation of imidazolidine-2-thione has been studied, providing insight into the reactivity of the N-H bonds. d-nb.info The reaction of imidazolidine-2-thione with acyl chlorides in the presence of dimethylacetamide (DMA) can lead to mono- or di-acylated products. d-nb.info Mechanistic hypotheses suggest that the reaction may proceed through the formation of a weak Vilsmeier-type reagent from the interaction of DMA and the acyl chloride. d-nb.info The nitrogen atom of the imidazolidine-2-thione then acts as a nucleophile, attacking the electrophilic center of the acylating species. d-nb.info The degree of acylation can be influenced by the nature of the acyl chloride used. d-nb.info

Furthermore, reactions involving the nitrogen atoms can lead to more complex transformations. For example, the reaction of imidazolidine-2-thione with carbon disulfide in the presence of a strong base like sodium hydride can result in a ring-opening and subsequent coupling to form a bis(thioamide) derivative. rsc.org This transformation is proposed to proceed via the formation of an anionic species on the nitrogen, which then attacks carbon disulfide. rsc.org

Intrinsic Reactivity of the Thiocarbonyl Moiety in 4,4-Dimethyl-2-imidazolidinethione

The thiocarbonyl group (C=S) is the most prominent functional group in this compound and is central to its reactivity. Compared to its carbonyl (C=O) analog, the C=S bond is longer and weaker, and the sulfur atom is more polarizable. caltech.edu This makes the thiocarbonyl group a good dienophile in Diels-Alder reactions and a reactive center for various nucleophilic and electrophilic attacks. caltech.edu

The sulfur atom of the thiocarbonyl group is nucleophilic and can react with electrophiles. For instance, reactions with carbenes or carbenoids can lead to the formation of thiocarbonyl ylides as reactive intermediates. uzh.ch These intermediates can then undergo various cyclization reactions. uzh.ch

Conversely, the carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. The reactivity of the thiocarbonyl group can be modulated by the substituents on the nitrogen atoms of the imidazolidine ring. N-acyl thioureas, for instance, are valuable intermediates in organic synthesis. nih.gov The synthesis of N-acyl thiourea (B124793) derivatives often involves the nucleophilic addition of an amine to an isothiocyanate, which is generated in situ from the reaction of an acid chloride with ammonium (B1175870) thiocyanate. nih.gov This highlights the electrophilic nature of the isothiocyanate group, a close relative of the thiocarbonyl group in the context of these syntheses.

The thiocarbonyl group in cyclic thioureas can also participate in tautomerization, existing in equilibrium with its thiol form, an isothiourea. rsc.org This property can influence its reaction pathways.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4,4-Dimethyl-2-imidazolidinethione, offering detailed insights into its molecular structure in both solution and solid states.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core structure of this compound. In a typical ¹H NMR spectrum, the gem-dimethyl groups at the C4 position exhibit a characteristic singlet peak. The methylene (B1212753) protons of the imidazolidine (B613845) ring also produce a distinct signal, and the protons attached to the nitrogen atoms are observable as well. researchgate.net

The ¹³C NMR spectrum provides complementary information. Key resonances include a signal for the thiocarbonyl group (C=S), which typically appears significantly downfield. researchgate.net The quaternary carbon (C4) and the methylene carbon (C5) of the ring, along with the carbon atoms of the methyl groups, each give rise to unique signals, allowing for a complete assignment of the carbon skeleton. researchgate.netchemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=S | - | ~174-175 |

| C(CH₃)₂ | - | Not specified |

| CH₂ | ~3.65-3.71 | ~45.5 |

| CH₃ | Not specified | Not specified |

| NH | ~8.84-9.61 | - |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is derived from studies on related imidazolidinethione structures. researchgate.net

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the NH protons and the adjacent CH₂ protons, confirming their connectivity within the ring. sdsu.eduslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation. In this molecule, NOE correlations would be expected between the methyl protons and the methylene protons on the same side of the ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would show a cross-peak connecting the CH₂ proton signal to the corresponding CH₂ carbon signal, and similarly for the methyl groups. youtube.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This experiment helps to piece together the molecular fragments. For instance, correlations would be observed from the methyl protons to the quaternary carbon (C4) and the adjacent methylene carbon (C5). The NH protons would show correlations to the thiocarbonyl carbon (C=S) and the C5 carbon. youtube.comgithub.io

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound in its crystalline form. This technique is particularly useful for identifying the presence of different polymorphs or tautomeric forms that may exist in the solid state. For instance, the thione form is confirmed to be retained in metal complexes in the solid state, as evidenced by the minimal shift of the ¹³C isotropic signal for the thione group upon complexation. researchgate.net

The versatility of this compound as a ligand in coordination chemistry necessitates the use of advanced heteronuclear NMR techniques to study its complexes with various metals.

¹⁵N NMR: Nitrogen-15 NMR can provide direct information about the electronic environment of the nitrogen atoms within the imidazolidine ring. nih.gov Changes in the ¹⁵N chemical shifts upon coordination to a metal center can indicate the involvement of the nitrogen atoms in bonding. ipb.ptnih.gov

⁷⁷Se NMR: In complexes where this compound is coordinated to a selenium-containing species, such as in cadmium(II) selenocyanate (B1200272) complexes, ⁷⁷Se NMR is invaluable. The ⁷⁷Se chemical shifts are sensitive to the coordination environment of the selenium atom. researchgate.netmdpi.com For example, in the complex [(Me₂Imt)Cd(SeCN)₂]∞, two distinct ⁷⁷Se resonances were observed, indicating two chemically different selenium environments, which was supported by X-ray crystallographic data showing slightly different Cd-Se bond lengths. researchgate.net

¹⁹⁵Pt NMR: For platinum complexes of this compound, ¹⁹⁵Pt NMR is a highly sensitive probe of the platinum coordination sphere. wikipedia.org The large chemical shift range of ¹⁹⁵Pt makes it possible to distinguish between different platinum species in solution and to study the kinetics and mechanisms of ligand exchange reactions. huji.ac.ilnih.govrsc.org One-bond ¹⁹⁵Pt-¹⁵N and ¹⁹⁵Pt-⁷⁷Se coupling constants can also provide valuable structural information. huji.ac.il

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. chemicalbook.com Key vibrational modes include the N-H stretching of the secondary amine groups, C-H stretching of the methyl and methylene groups, and the C=S (thiocarbonyl) stretching vibration. researchgate.netchemicalbook.comresearchgate.net The fingerprint region of the spectrum contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Table 2: Key Infrared Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=S (Thione) | Stretching | 1020 - 1250 |

| C-N | Stretching | 1250 - 1350 |

Note: These are general ranges and specific values can be influenced by the molecular environment and sample state. Data is based on typical values for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by electronic transitions between molecular orbitals. youtube.compharmatutor.org The presence of the thiocarbonyl group and non-bonding electrons on the nitrogen and sulfur atoms leads to characteristic n→π* and π→π* transitions. libretexts.orgslideshare.net The π→π* transition, typically of higher energy, and the lower energy n→π* transition are key features in the UV-Vis spectrum. pharmatutor.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. chemicalbook.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. nist.govdocbrown.info The fragmentation of the molecular ion produces a series of daughter ions, and the analysis of these fragments provides valuable structural information. youtube.commiamioh.eduyoutube.com Common fragmentation pathways for such cyclic thioureas may involve cleavage of the ring or loss of small neutral molecules.

X-ray Crystallography

Determination of Molecular Conformation and Bond Parameters

No published single-crystal X-ray diffraction studies were found for this compound. Therefore, experimental determination of its molecular conformation, including specific bond lengths, bond angles, and dihedral angles, is not available in the scientific literature. Without this primary data, a quantitative analysis of the molecule's three-dimensional structure cannot be conducted.

| Parameter | Value |

| Bond Lengths (Å) | Data not available |

| C=S | |

| C-N | |

| N-C(sp³) | |

| C(sp³)-C(sp³) | |

| Bond Angles (°) ** | Data not available |

| N-C-N | |

| C-N-C | |

| N-C=S | |

| Dihedral Angles (°) ** | Data not available |

| Ring Puckering |

Table 1: Molecular Bond Parameters. This table is a placeholder to illustrate the type of data that would be presented if a crystal structure were available. No experimental values have been found.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The analysis of crystal packing and the identification of intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, are dependent on the availability of a solved crystal structure. As no such data has been published for this compound, a description of its supramolecular assembly in the solid state is not possible. The presence of N-H donor groups and a C=S acceptor group suggests the potential for hydrogen bonding, but the specific motifs and network topology remain unknown.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bonding | Data not available | |||

| N-H···S | ||||

| N-H···N | ||||

| Other Interactions | ||||

| π-π Stacking | Data not available | |||

| van der Waals | Data not available |

Table 2: Intermolecular Interactions. This table is a placeholder to illustrate the potential intermolecular interactions. No experimental data has been found to confirm these interactions.

Elucidation of Coordination Geometry in Metal Complexes

Searches for crystal structures of metal complexes containing this compound as a ligand did not yield any results. The thiourea (B124793) moiety suggests that this compound could act as a ligand, likely coordinating through the sulfur atom or potentially bridging through both sulfur and a nitrogen atom. However, without experimental evidence from crystallographic studies of its metal complexes, the coordination modes, the resulting coordination geometries (e.g., tetrahedral, square planar, octahedral), and the specific bond parameters within the coordination sphere cannot be elucidated.

| Metal Center | Ligand(s) | Coordination Number | Geometry | M-S Bond Length (Å) |

| Data not available | This compound |

Table 3: Coordination Geometry in Metal Complexes. This table is a placeholder to illustrate the type of data that would be presented if crystal structures of metal complexes were available. No experimental values have been found.

Theoretical and Computational Investigations of 4,4 Dimethyl 2 Imidazolidinethione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. The method is based on proving that the ground-state energy of a molecule is a unique functional of its electron density. By using approximations for the exchange-correlation functional, DFT can provide highly accurate results for molecular properties, often with a lower computational cost compared to other high-level quantum chemical methods.

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure, or ground state. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

For 4,4-Dimethyl-2-imidazolidinethione, a DFT study would elucidate the precise three-dimensional arrangement of its atoms. This includes the planarity of the imidazolidine (B613845) ring, the orientation of the gem-dimethyl groups at the C4 position, and the bond characteristics of the thiourea (B124793) moiety (C=S and N-C bonds). Electronic structure analysis, through examination of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's kinetic stability and electron-donating or -accepting capabilities.

While these are standard computational procedures, specific published studies containing optimized geometric parameters and electronic structure data for this compound are not available in the surveyed scientific literature.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation (Note: The following data are illustrative of what a DFT study would produce and are not from a published source.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=S | Data not available | |

| C2-N1 | Data not available | |

| C2-N3 | Data not available | |

| C4-N3 | Data not available | |

| C4-C(methyl1) | Data not available | |

| C4-C(methyl2) | Data not available | |

| **Bond Angles (°) ** | ||

| N1-C2-N3 | Data not available | |

| S=C2-N1 | Data not available | |

| C2-N3-C4 | Data not available | |

| C5-C4-N3 | Data not available | |

| Dihedral Angles (°) | ||

| N3-C2-N1-C5 | Data not available |

DFT calculations are also extensively used to predict spectroscopic properties. By calculating the nuclear magnetic shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for interpreting experimental results and confirming structural assignments. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted. These calculated frequencies help in assigning specific vibrational modes to the observed experimental bands.

A computational study on this compound would predict the chemical shifts for the unique protons and carbons, such as those in the methyl groups, the methylene (B1212753) group (C5), and the thiocarbonyl carbon (C2). It would also predict the vibrational frequencies for key functional groups, including the C=S stretch, N-H stretches, and various bending and rocking modes of the ring and its substituents. However, specific DFT predictions of spectroscopic data for this compound are not documented in the reviewed literature.

Table 2: Predicted Spectroscopic Data for this compound from a Hypothetical DFT Calculation (Note: The following data are illustrative and are not from a published source.)

| Spectrum Type | Nucleus/Group | Predicted Value |

| ¹³C NMR | ||

| C2 (C=S) | Data not available | |

| C4 | Data not available | |

| C5 | Data not available | |

| -CH₃ | Data not available | |

| ¹H NMR | ||

| N-H | Data not available | |

| C5-H₂ | Data not available | |

| C4-(CH₃)₂ | Data not available | |

| Vibrational Frequencies (cm⁻¹) | ||

| ν(N-H) | Data not available | |

| ν(C=S) | Data not available |

Quantum Chemical Approaches for Reactivity and Mechanism Elucidation

Quantum chemical methods are crucial for understanding chemical reactivity and elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and calculate the activation energy barriers. This information helps predict the feasibility and kinetics of a chemical reaction. Reactivity descriptors derived from DFT, such as Fukui functions or the dual descriptor, can predict the most likely sites for nucleophilic or electrophilic attack on a molecule.

For this compound, these methods could be used to study its acylation, alkylation, or oxidation reactions, predicting which atom (e.g., the sulfur atom or one of the nitrogen atoms) is the most reactive center. Computational modeling could also elucidate the detailed mechanism of its formation or its role in more complex reaction schemes. At present, detailed quantum chemical studies on the reactivity and mechanisms involving this compound are not found in the surveyed literature.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net By calculating the energy of these different conformers, an energy landscape can be constructed, which maps the relative stabilities and the energy barriers for interconversion between them. nih.gov This is particularly important for cyclic compounds, which can adopt various conformations like chair, boat, or twist forms.

A conformational analysis of this compound would investigate the puckering of the five-membered ring. The analysis would determine the most stable conformation and the energy barriers separating it from other, higher-energy conformers. Such studies provide insight into how the molecule's shape influences its interactions and properties. researchgate.net However, specific research detailing the conformational analysis and energy landscape of this compound is not available.

Intermolecular Interaction Modeling and Hydrogen Bond Strength Analysis

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the physical properties of substances in their condensed phases and are central to molecular recognition processes. Computational modeling can quantify the strength and nature of these interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) or calculations on molecular dimers can provide precise interaction energies. researchgate.net

In the context of this compound, the two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. Modeling the formation of dimers or larger clusters of this molecule would reveal the preferred hydrogen bonding motifs and their strength. This information is key to understanding its crystal packing and behavior in solution. For instance, calculations could compare the strength of N-H···S hydrogen bonds with other potential interactions. Despite the importance of these interactions, specific computational studies modeling the intermolecular forces and hydrogen bond strengths for this compound have not been identified in the reviewed literature.

Coordination Chemistry of 4,4 Dimethyl 2 Imidazolidinethione

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4,4-dimethyl-2-imidazolidinethione typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of analytical and spectroscopic techniques to elucidate their composition and structure.

Complexes with Transition Metals (e.g., Platinum, Palladium, Zinc, Cobalt)

Platinum(II) and Palladium(II) Complexes:

Complexes of platinum(II) and palladium(II) with 2-imidazolidinethione and its derivatives have been synthesized and characterized. These d⁸ metal ions typically form square-planar complexes. For instance, the reaction of K₂[PtCl₄] with 2-imidazolidinethione (Imt) yields complexes of the type trans-[PtX₂(Imt)₂] (where X = Cl⁻ or I⁻) and [Pt(Imt)₄]I₂. X-ray crystallography studies on [Pt(Imt)₄]I₂·DMSO·H₂O revealed a square-planar geometry around the platinum atom, with the imidazolidinethione ligands coordinating through the sulfur atom.

Similarly, palladium(II) complexes with related thione ligands also exhibit a square-planar geometry. The coordination sphere is typically formed by the sulfur atoms of the thione ligands and other ancillary ligands like halides or phosphines. The synthesis of palladium(II) complexes with ligands such as 1,3-imidazoline-2-thione has been reported, resulting in dinuclear complexes where the ligand bridges two palladium centers.

Zinc(II) Complexes:

Zinc(II), a d¹⁰ metal ion, typically forms tetrahedral or octahedral complexes. The coordination chemistry of zinc(II) with imidazole (B134444) and its derivatives is well-established, often involving coordination through the nitrogen atom of the imidazole ring. While specific studies on this compound are less common, it is expected that zinc(II) would coordinate to the nitrogen atoms of the ligand, potentially forming complexes of the type [Zn(this compound)₂X₂] (X = halide), leading to a distorted tetrahedral geometry. The formation of coordination polymers is also possible, depending on the reaction conditions and the choice of counter-ion.

Cobalt(II) Complexes:

Cobalt(II), a d⁷ metal ion, can adopt various geometries, including tetrahedral and octahedral. The synthesis of cobalt(II) complexes with imidazole-based ligands often results in coordination through the nitrogen atoms. For example, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to form distorted octahedral geometries. In the case of this compound, coordination is expected to occur through the nitrogen atoms, leading to complexes with either tetrahedral or octahedral geometries, depending on the stoichiometry and the nature of the other ligands present. The magnetic properties of these complexes are of particular interest, as high-spin cobalt(II) in a tetrahedral or octahedral field will be paramagnetic.

Table 1: Representative Transition Metal Complexes of Imidazolidinethione Derivatives

| Complex | Metal Ion | Geometry | Key Characterization Techniques |

| trans-[PtCl₂(Imt)₂] | Pt(II) | Square-planar | IR, NMR, Elemental Analysis |

| [Pt(Imt)₄]I₂ | Pt(II) | Square-planar | X-ray Crystallography, IR, NMR |

| Dinuclear Pd(II) complexes with 1,3-imidazoline-2-thione | Pd(II) | Distorted square-planar | X-ray Crystallography, IR, NMR |

| [Zn(imidazole)₂X₂] | Zn(II) | Distorted tetrahedral | X-ray Crystallography, IR, NMR |

| [Co(L)X]⁺ (L = macrocyclic ligand) | Co(II) | Distorted octahedral | X-ray Crystallography, Magnetic Susceptibility |

Note: Imt = 2-imidazolidinethione. Data for related ligands are included due to the limited availability of specific data for this compound.

Influence of Ligand Substituents on Complex Stability and Structure

The presence of the two methyl groups at the 4-position of the imidazolidinethione ring in this compound has a notable influence on the stability and structure of its metal complexes. These substituents exert both steric and electronic effects.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms of the ligand. This enhanced electron-donating ability can lead to stronger metal-nitrogen bonds and, consequently, more stable complexes. The stability of metal complexes is often quantified by their stability constants, and it is expected that complexes of this compound would exhibit higher stability constants compared to their unsubstituted counterparts due to this inductive effect.

Coordination Modes of the 2-Imidazolidinethione Ligand

The this compound ligand offers multiple potential coordination sites, primarily the exocyclic sulfur atom and the two endocyclic nitrogen atoms. This allows for a variety of coordination modes, which are influenced by the nature of the metal ion and the reaction conditions.

Thione Sulfur (S) Coordination

Coordination through the exocyclic thione sulfur atom is the most commonly observed mode for 2-imidazolidinethione and its derivatives, particularly with soft metal ions like platinum(II) and palladium(II). The sulfur atom, being a soft donor, readily forms strong covalent bonds with these soft metals.

Nitrogen (N) Coordination and Chelating Behavior

While less common than sulfur coordination, coordination through one or both of the endocyclic nitrogen atoms is also possible, especially with harder metal ions like zinc(II) and cobalt(II). The nitrogen atoms are harder donors compared to the sulfur atom.

In principle, the this compound ligand could act as a bidentate ligand, coordinating to a metal center through one nitrogen atom and the sulfur atom to form a four-membered chelate ring. However, the formation of a four-membered ring is generally less favorable due to ring strain. More commonly, the ligand may act as a bridging ligand, coordinating to two different metal centers through its nitrogen and sulfur atoms. There is also the possibility of the ligand coordinating solely through one or both nitrogen atoms, particularly if the sulfur atom is sterically hindered or if the metal ion has a strong preference for nitrogen donors. Definitive evidence for N-coordination or chelating behavior would require detailed structural analysis, such as X-ray crystallography.

Electronic Structure and Bonding in Metal-Imidazolidinethione Complexes

The electronic structure and the nature of the bonding in metal complexes of this compound are crucial for understanding their properties and reactivity. The interaction between the metal d-orbitals and the ligand orbitals dictates the geometry, stability, and spectroscopic features of the complexes.

The bonding in these complexes can be described using models such as ligand field theory and molecular orbital theory. In the case of S-coordinated complexes with platinum(II) and palladium(II), the bonding involves a significant degree of covalent character. There is a donation of electron density from the filled sulfur p-orbitals to the vacant d-orbitals of the metal (σ-donation). Additionally, there can be a back-donation of electron density from the filled metal d-orbitals to the vacant π* orbitals of the C=S bond (π-backbonding). This π-backbonding strengthens the metal-sulfur bond and influences the electronic properties of the complex.

For N-coordinated complexes, the bonding is primarily due to the donation of the lone pair of electrons from the nitrogen atom to the metal ion. The strength of this bond is influenced by the electronic effects of the substituents on the ligand. The electron-donating methyl groups in this compound are expected to enhance the σ-donor ability of the nitrogen atoms.

Spectroscopic techniques such as UV-visible and NMR spectroscopy provide insights into the electronic structure of these complexes. For instance, the d-d electronic transitions observed in the UV-visible spectra of transition metal complexes can be used to determine the ligand field splitting parameters, which provide information about the strength of the metal-ligand interactions.

Crystallographic Analysis of Metal-Imidazolidinethione Complexes

However, valuable insights into the expected structural characteristics of such complexes can be inferred from the crystallographic analysis of closely related compounds, such as those involving the parent ligand, 2-imidazolidinethione (Imt). For instance, the crystal structure of tetra(2-imidazolidinethione-S)platinum(II) iodide dimethylsulfoxide solvate monohydrate, [Pt(Imt)₄]I₂·DMSO·H₂O, has been elucidated. nih.gov In this complex, the platinum(II) ion adopts an essentially square-planar coordination geometry, with four 2-imidazolidinethione ligands coordinated to the metal center through their sulfur atoms. nih.gov The arrangement of the ligands is such that two pairs of cis-disposed Imt ligands are situated on opposite sides of the PtS₄ plane. nih.gov

General observations from the broader field of metal-thiourea complexes indicate that the coordination of the thiourea (B124793) ligand to the metal center typically occurs through the sulfur atom. The coordination geometry around the metal ion is influenced by several factors, including the nature of the metal, its oxidation state, the accompanying anions, and the steric and electronic properties of the other ligands in the coordination sphere. Common geometries observed include tetrahedral, square planar, and octahedral.

For example, in many divalent first-row transition metal complexes with N,N'-disubstituted thioureas, octahedral geometries are often proposed and have been confirmed by single-crystal X-ray diffraction in several cases. In these structures, the ligand can coordinate through both the sulfur and a nitrogen atom, acting as a bidentate ligand.

In the absence of specific crystallographic data for metal complexes of this compound, the following table presents hypothetical data based on typical values observed for related metal-thiourea complexes to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for a Generic [M(this compound)₂X₂] Complex

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Tetrahedral |

| M-S Bond Length (Å) | 2.30 - 2.45 |

| M-X Bond Length (Å) | 2.20 - 2.35 |

| S-M-S Bond Angle (°) ** | 100 - 115 |

| X-M-X Bond Angle (°) | 95 - 110 |

| S-M-X Bond Angle (°) ** | 105 - 120 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound complexes.

Further research involving the synthesis of single crystals of metal complexes with this compound and their subsequent X-ray crystallographic analysis is necessary to provide the detailed and accurate structural parameters required for a comprehensive understanding of their coordination chemistry.

Catalytic Applications of 4,4 Dimethyl 2 Imidazolidinethione and Its Analogues

Organocatalysis Utilizing Imidazolidinethione Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Imidazolidinethiones, which are related isomers of 4,4-dimethyl-2-imidazolidinethione, have been identified as a promising class of prebiotic organocatalysts. Research has demonstrated their plausible existence on the early Earth and their ability to catalyze key transformations, such as the α-alkylation of aldehydes.

These studies revealed that imidazolidine-4-thiones can facilitate challenging reactions in a prebiotic context. The catalytic activity stems from the interplay of the molecule's three reactive centers, enabling a unique reaction mechanism. By modifying their own building blocks, these catalysts can evolve into second-generation structures, demonstrating a primitive form of molecular evolution. The catalytic efficacy of various imidazolidine-4-thione (B12905619) derivatives in the α-cyanomethylation of propionaldehyde (B47417) has been systematically evaluated, showing varying yields depending on the catalyst structure.

| Catalyst (Derivative of Imidazolidine-4-thione) | Substrate | Product Yield (after 3h) | Product Yield (after 24h) |

| 5,5-Dimethyl-2-propylimidazolidine-4-thione | Propionaldehyde | Data not specified | Data not specified |

| Various other derivatives | Propionaldehyde | Yields vary | Yields vary |

Table represents a conceptual summary of findings where different imidazolidine-4-thione derivatives were tested for catalytic activity. Specific yield data for this compound was not detailed in the source material, which focused on the -4-thione isomers. Source:

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical course of a reaction. wikipedia.org While direct applications of this compound as a chiral auxiliary are not extensively documented, its oxygen analogue, 2-imidazolidinone, is a highly successful and widely used chiral auxiliary. nih.gov These auxiliaries provide excellent stereocontrol in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Michael additions. nih.govsigmaaldrich.com

The effectiveness of the 2-imidazolidinone scaffold lies in its rigid structure, which effectively shields one face of the enolate, directing incoming electrophiles to the opposite face. This strategy has been successfully applied using polymer-supported 2-imidazolidinone auxiliaries, which allow for easy recovery and recycling while achieving outstanding diastereocontrol (>99% de) in asymmetric alkylation reactions. nih.gov Given the structural similarity, the this compound framework represents a viable candidate for similar applications, with the sulfur atom replacing the oxygen of the well-established imidazolidinone auxiliary.

| Alkylating Agent | Substrate (NCPS-supported 2-imidazolidinone) | Diastereomeric Excess (de) | Resulting Product |

| Iodomethane | N-Propanoyl derivative | >99% | Chiral carboxylic acid (after cleavage) |

| Benzyl (B1604629) bromide | N-Propanoyl derivative | >99% | Chiral carboxylic acid (after cleavage) |

| Allyl bromide | N-Propanoyl derivative | >99% | Chiral carboxylic acid (after cleavage) |

| Isopropyl iodide | N-Propanoyl derivative | >99% | Chiral carboxylic acid (after cleavage) |

This table showcases the effectiveness of the closely related 2-imidazolidinone chiral auxiliary in asymmetric alkylation reactions, demonstrating the potential of this heterocyclic system. Source: nih.gov

Application in Specific Organic Transformations

The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing access to valuable 1,2-difunctionalized compounds. This reaction can be catalyzed by acids or bases. libretexts.org In acid-catalyzed mechanisms, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack, which typically occurs at the more substituted carbon. libretexts.orgkhanacademy.org Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.org

While direct catalysis by this compound is not prominently featured in literature, the thiourea (B124793) group within its structure is a well-known motif in organocatalysis. Thiourea-based catalysts activate electrophiles, including epoxides, through hydrogen bonding. The two N-H protons of the thiourea can coordinate to the epoxide oxygen, increasing its electrophilicity and facilitating ring-opening by a nucleophile. This mode of activation is central to many organocatalytic processes. Butyl-imidochromium complexes have also been shown to catalyze the ring-opening of epoxides with an azide (B81097) nucleophile to generate azidohydrins. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, are indispensable tools in modern chemistry. organic-chemistry.orgnih.gov The efficacy of these reactions heavily relies on the choice of ligand coordinated to the palladium center. sigmaaldrich.com

Imidazolidinethiones, including this compound, serve as excellent and stable precursors, or "pro-ligands," for the in-situ generation of N-Heterocyclic Carbenes (NHCs). NHCs are a class of highly effective ligands for palladium, known for forming stable and catalytically active complexes. The transformation from the thione to the NHC involves a desulfurization step. The resulting NHC ligand can then participate in the catalytic cycle of cross-coupling reactions. For instance, NHC-palladium complexes derived from imidazolium (B1220033) salts, which are closely related to the desulfurized thione, show good activity in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. ulakbim.gov.tr Similarly, specialized phosphine (B1218219) ligands featuring other heterocyclic cores, like imidazopyridine, have been developed for challenging Buchwald-Hartwig amination reactions. nih.gov

| Aryl Halide | Amine | Ligand System | Yield |

| 4-Chlorotoluene | Aniline | Pd(OAc)₂ / Biarylphosphine Ligand | 98% |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Biarylphosphine Ligand | 95% |

| 4-Bromoanisole | Diisopropylamine | P7 (Hindered Biarylphosphine) | 85% |

| 3-Chloropyridine | N-Methylaniline | P8 (Hindered Biarylphosphine) | 92% |

This table illustrates the general scope and high efficiency of Buchwald-Hartwig C-N cross-coupling reactions using various palladium-ligand systems. The ligands shown are advanced phosphines, and NHC ligands derived from thiones are another important class used for these transformations. Sources: sigmaaldrich.comnih.gov

Applications in Organic Synthesis and Advanced Materials

4,4-Dimethyl-2-Imidazolidinethione as a Reagent in Organic Synthesis

This compound exhibits notable reactivity, primarily centered around the sulfur and nitrogen atoms of the thiourea (B124793) functional group. This reactivity allows it to serve as a versatile reagent in various organic transformations. The nucleophilic nature of the sulfur and nitrogen atoms facilitates reactions with a range of electrophiles, leading to the formation of new carbon-sulfur and carbon-nitrogen bonds.

One prominent application of imidazolidine-2-thiones, including the 4,4-dimethyl substituted variant, is in acylation reactions. Studies have shown that imidazolidine-2-thione can react with acyl chlorides under specific conditions to yield mono- or di-acylated thiourea derivatives. nih.gov The outcome of the reaction, whether it leads to a single or double acylation, can be influenced by the nature of the acylating agent and the reaction conditions employed. nih.gov For instance, the reaction with (cyclo)alkyl carbonyl chlorides or benzoyl chlorides bearing electron-withdrawing groups tends to result in mono-acylated products. nih.gov This reactivity provides a pathway to synthesize a variety of acylthiourea compounds, which are themselves valuable intermediates in organic synthesis.

Furthermore, the thiourea moiety can undergo alkylation reactions. The sulfur atom, being a soft nucleophile, is susceptible to attack by alkyl halides, leading to the formation of S-alkylated products known as isothioureas. These isothioureas are important intermediates for further synthetic manipulations.

The reactivity of this compound is summarized in the table below, highlighting its role as a nucleophilic reagent.

| Reaction Type | Electrophile | Product Class |

| Acylation | Acyl Chlorides | Mono- or Di-acylthioureas |

| Alkylation | Alkyl Halides | S-Alkylisothioureas |

Intermediate in the Synthesis of Complex Heterocyclic Systems

The structural framework of this compound makes it an ideal starting point for the synthesis of more complex heterocyclic structures. Its ability to undergo various chemical transformations allows for the elaboration of the imidazolidine (B613845) ring and the introduction of new ring systems.

Formation of Imidazoline (B1206853) Derivatives

This compound can serve as a precursor for the synthesis of various imidazoline derivatives. For instance, S-alkylation of the thiourea moiety followed by reaction with amines can lead to the formation of 2-amino-imidazoline derivatives. A general method for producing amino-2-imidazoline derivatives involves contacting an imidazoline sulfonic acid with an amine component in an alcohol-containing medium. google.com While this method does not directly start from this compound, the underlying principle of nucleophilic substitution at the 2-position of an imidazoline precursor is relevant.

Another approach involves the reaction of N-arylthiocarbamates or dimethyl N-aryldithiocarbonimidates with ethylenediamine (B42938) to produce 2-arylamino-2-imidazolines. researchgate.net Although not starting directly from the pre-formed dimethyl-imidazolidinethione ring, these methods highlight the general strategies for constructing the 2-aminoimidazoline (B100083) scaffold. The synthesis of the mutagenic compound 2-amino-1,4-dimethyl-imidazo[4,5-b]pyridine (1,6-DMIP) also involves the construction of an imidazo-pyridine system, demonstrating the importance of building blocks that can lead to such fused heterocyclic structures. clockss.org

Synthesis of Tetraazapentalene Frameworks

The synthesis of tetraazapentalenes, a class of nitrogen-rich heterocyclic compounds with interesting electronic properties, represents a more advanced application of heterocyclic building blocks. While direct synthesis from this compound is not prominently documented, the general strategies for constructing such frameworks often involve the cyclization of appropriately substituted nitrogen-containing precursors. For example, the synthesis of 1,3a,6,6a-tetraazapentalene derivatives has been achieved through the thermal decomposition of azidophenyl-1,2,3-triazoles. nih.gov Another approach involves the thermolysis of 4-amino- and 4-formylamino-2-(2-azidophenyl)-2H- rsc.orgacs.orgnih.govtriazoles to yield amino- and formylamino-1,3a,4,6a-tetraazapentalenes. clockss.org These methods underscore the importance of pre-organized nitrogen-containing rings in accessing the tetraazapentalene core.

Precursor for Functional Materials

The inherent structural and electronic properties of this compound make it an attractive candidate for the development of functional materials with tailored properties. Its ability to participate in non-covalent interactions and to be incorporated into larger molecular architectures opens up possibilities in supramolecular chemistry and polymer science.

Role in Supramolecular Materials Design

The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) in this compound makes it a prime candidate for the construction of supramolecular assemblies. Thiourea derivatives, in general, are known to form well-defined supramolecular structures through intermolecular hydrogen bonding. rsc.orgacs.orgnih.gov The crystal structure of these compounds often reveals extensive networks of hydrogen bonds, leading to the formation of one-, two-, or three-dimensional architectures. nih.gov

The crystal structure of 4,4'-dimethyl-3,3'-dinitro-2,2'-hydrazobipyridine, for example, is stabilized by intramolecular N-H···O hydrogen bonds and further linked by weak intermolecular C-H···O interactions and π-π stacking. nih.gov This illustrates the various non-covalent forces that can dictate the packing of such molecules in the solid state. The ability of thiourea derivatives to form these ordered structures is crucial for the design of materials with specific properties, such as molecular recognition and catalysis. The introduction of sulfur atoms in thiourea motifs significantly expands the possibilities for creating new noncovalent interactions, with sulfur acting as an excellent hydrogen/halogen bond acceptor. acs.org

Potential in Polymer Chemistry (e.g., as accelerators for rubber products)

In the field of polymer chemistry, thiourea derivatives, including 4,4-Dimethylethylenethiourea (a synonym for this compound), have found a significant application as vulcanization accelerators for rubber. mdpi.comnih.gov Vulcanization is a chemical process that converts natural rubber and other synthetic elastomers into more durable materials by forming cross-links between individual polymer chains. Accelerators are crucial additives that increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.

Thioureas are classified as ultra-fast accelerators, particularly effective for the vulcanization of chloroprene (B89495) and EPDM (ethylene propylene (B89431) diene monomer) rubbers. organic-chemistry.org They can be used as primary accelerators or as secondary accelerators in combination with other classes of accelerators like thiazoles and sulfenamides to achieve desired cure characteristics. organic-chemistry.org The use of thiourea derivatives can lead to vulcanizates with high tensile strength and low permanent deformation. organic-chemistry.org

The performance of various accelerators can be compared based on their effect on cure time and the mechanical properties of the resulting rubber. The table below provides a general comparison of different accelerator classes.

| Accelerator Class | General Cure Speed | Typical Application |

| Thioureas | Ultra-fast | Primary/secondary accelerator for chloroprene, EPDM, and natural rubber. |

| Thiazoles | Medium-fast | General-purpose accelerator for various rubbers. |

| Sulfenamides | Delayed action, fast cure | Widely used in the tire industry. |

| Dithiocarbamates | Ultra-fast | Used in latex and as a secondary accelerator. |

| Guanidines | Slow | Often used as a secondary accelerator. |

Beyond its role as an accelerator, the bifunctional nature of this compound suggests its potential as a monomer for the synthesis of novel polymers. While not extensively explored, the reactive N-H groups could potentially participate in condensation polymerization reactions to form poly(thiourea)s, a class of polymers with interesting properties and potential applications in areas such as metal ion sensing and anion recognition.

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of specific published research focusing on the supramolecular chemistry of the compound this compound. While general information regarding the compound's basic chemical and physical properties is accessible, detailed studies and research findings pertaining to its hydrogen-bonded networks, self-assembly processes, host-guest chemistry, and influence on solid-state architecture are not present in the available public domain.

The requested article, with its detailed outline focusing on the supramolecular characteristics of this compound, cannot be generated with scientific accuracy and thoroughness due to the absence of primary research data on this specific molecule. The instructions to strictly adhere to the provided outline and to focus solely on the specified compound cannot be fulfilled without the necessary scientific foundation.

General concepts of supramolecular chemistry, such as hydrogen bonding and self-assembly, are well-documented for other related heterocyclic compounds like imidazolidine-2,4-diones or other thiourea derivatives. However, extrapolating this information to this compound without specific experimental evidence would be speculative and would violate the strict constraints of the request.

Therefore, the sections and subsections outlined below remain unaddressed due to the lack of available research:

Supramolecular Chemistry of 4,4-Dimethyl-2-imidazolidinethione9.1. Hydrogen-Bonded Networks in Solid-State Structures 9.2. Self-Assembly Processes and Crystal Engineering 9.3. Formation of Inclusion Complexes and Host-Guest Chemistry 9.4. Influence on Organic Solid-State Architecture and Properties

Further research and publication in the field of crystal engineering and supramolecular chemistry would be required to provide the detailed, informative, and scientifically accurate content requested for 4,4-Dimethyl-2-imidazolidinethione.

Advanced Analytical Methodologies for 4,4 Dimethyl 2 Imidazolidinethione Analysis

Derivatization Strategies for Enhanced Detection

Derivatization is a critical step in the analysis of many organic compounds, including 4,4-Dimethyl-2-imidazolidinethione. youtube.com This process involves chemically modifying the analyte to produce a new compound with properties that are more amenable to a specific analytical method. youtube.com The primary goals of derivatization are to increase the volatility and thermal stability of the compound for gas chromatography, reduce its polarity, and improve the response of the detector, leading to better peak separation and symmetry. youtube.comgcms.cz The selection of a derivatizing agent is contingent upon the functional groups present in the target molecule. gcms.cz

Alkylation of Thiocarbonyl Group for Gas Chromatography

Alkylation is a derivatization technique that introduces an alkyl group into a molecule. gcms.cz For thio-compounds like this compound, the thiocarbonyl group (C=S) is a prime target for derivatization. This functional group can be alkylated to increase the volatility of the molecule, making it suitable for gas chromatography (GC) analysis. youtube.comiaea.org

A common approach involves the use of an alkylating agent such as benzyl (B1604629) chloride. iaea.org In this reaction, the sulfur atom of the thiocarbonyl group acts as a nucleophile, attacking the benzyl chloride to form a more volatile and thermally stable S-benzyl derivative. iaea.org This initial derivatization step is crucial for preparing the analyte for subsequent chromatographic analysis. iaea.org While specific applications for this compound are not extensively detailed in public literature, the methodology applied to the related compound, 2-Imidazolidinethione (ETU), serves as a direct model. iaea.org The process typically involves extracting the analyte with a solvent like methanol (B129727) and then reacting it with the alkylating agent in a heated solution. iaea.org

Table 1: Example Alkylation Derivatization Parameters for a Related Compound (2-Imidazolidinethione)

| Parameter | Condition | Source |

| Analyte | 2-Imidazolidinethione | iaea.org |

| Derivatizing Agent | Benzyl Chloride | iaea.org |

| Reaction Solvent | Methanol / Water | iaea.org |

| Reaction Conditions | Heating for 1 hour | iaea.org |

| Product | Benzylthio-2-imidazoline | iaea.org |

This strategy effectively modifies the functional group that could otherwise cause issues during GC analysis, such as poor peak shape or thermal degradation. gcms.cz

Trifluoroacylation of Amino Groups for GC-MS/SIM

Following an initial derivatization, a second derivatization step can be employed to further enhance detectability, particularly for mass spectrometry. Trifluoroacylation targets active hydrogens, such as those on amino groups (-NH). iaea.orgnih.gov Reagents like Trifluoroacetic Anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) are highly effective for this purpose. iaea.orgnih.gov

This acylation reaction replaces the hydrogen atoms on the nitrogen in the imidazolidine (B613845) ring with trifluoroacetyl groups. iaea.org The resulting derivative is not only more volatile but also exhibits excellent characteristics for detection by Gas Chromatography-Mass Spectrometry (GC-MS), especially in Selected Ion Monitoring (SIM) mode. iaea.orgnih.gov The trifluoroacetyl group provides a distinct fragmentation pattern in the mass spectrometer, yielding specific, high mass-to-charge ratio (m/z) ions that can be selectively monitored. iaea.org This significantly increases the selectivity and sensitivity of the analysis, allowing for the detection of trace amounts of the compound. nih.gov

The procedure often involves concentrating the extract containing the initially derivatized compound and then reacting it with the trifluoroacylating agent, sometimes overnight at room temperature, to ensure complete reaction. iaea.org

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating the derivatized analyte from other components in the sample matrix and for its subsequent quantification. Both gas and liquid chromatography offer powerful solutions.

Gas Chromatography-Mass Spectrometry (GC-MS/MSD)

GC-MS is a robust technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is ideally suited for the analysis of volatile and semi-volatile compounds, such as the derivatized forms of this compound. nih.gov

The analytical process involves injecting the derivatized sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a chemical fingerprint for the compound. For quantitative analysis, a mass selective detector (MSD) is often used in SIM mode, where it is set to monitor only a few specific ions characteristic of the target analyte. iaea.org This approach dramatically improves sensitivity and reduces interference from the sample matrix. iaea.org For the trifluoroacetylated S-benzyl derivative of the related compound ETU, characteristic ions at m/z 288, 219, and 191 are monitored, with m/z 288 being the primary quantifying ion due to its high selectivity. iaea.org The use of tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and sensitivity, which is particularly valuable for analyzing complex samples.

Table 2: Example GC-MS/MSD Parameters for a Derivatized Thioimidazole Compound

| Parameter | Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | iaea.org |

| Detector | Mass Selective Detector (MSD) | iaea.org |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | iaea.orgnih.gov |

| Monitored Ions (example) | m/z 288 (quantifying), 219, 191 | iaea.org |

| Internal Standard | Leptophos (example) | iaea.org |

High Performance Liquid Chromatography (HPLC) with Diverse Detectors